7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1007308-74-8
VCID: VC2914908
InChI: InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14)
SMILES: C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O
Molecular Formula: C8H4FN3O4
Molecular Weight: 225.13 g/mol

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

CAS No.: 1007308-74-8

Cat. No.: VC2914908

Molecular Formula: C8H4FN3O4

Molecular Weight: 225.13 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione - 1007308-74-8

Specification

CAS No. 1007308-74-8
Molecular Formula C8H4FN3O4
Molecular Weight 225.13 g/mol
IUPAC Name 7-fluoro-6-nitro-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14)
Standard InChI Key LXSGVXDLSKJWDH-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O
Canonical SMILES C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O

Introduction

Chemical Identity and Structure

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione belongs to the quinazoline class of compounds, specifically the quinazolinedione subgroup. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, with ketone groups at positions 2 and 4, a fluorine atom at position 7, and a nitro group at position 6.

The chemical identity of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is defined by the following parameters:

ParameterValue
CAS Number1007308-74-8
Molecular FormulaC₈H₄FN₃O₄
Molecular Weight225.13 g/mol
IUPAC Name7-fluoro-6-nitro-1H-quinazoline-2,4-dione
Exact Mass225.01900

The compound has several synonyms in scientific literature, including 7-fluoro-6-nitroquinazoline-2,4-diol, 7-Fluoro-6-nitro-2,4(1H,3H)-quinazolinedione, and 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione .

Structural Representation

The molecular structure of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione can be represented by the following chemical identifiers:

IdentifierValue
Standard InChIInChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14)
Standard InChIKeyLXSGVXDLSKJWDH-UHFFFAOYSA-N
SMILESC1=C2C(=CC(=C1N+[O-])F)NC(=O)NC2=O
Canonical SMILESC1=C2C(=CC(=C1N+[O-])F)NC(=O)NC2=O
PubChem Compound ID34181581

The compound's structure includes several distinctive features: the quinazoline core (a fused bicyclic structure), two carbonyl groups forming the dione functionality, a nitro group that contributes to its reactivity, and a fluorine substituent that enhances its pharmaceutical potential.

Physical and Chemical Properties

The physical and chemical properties of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione significantly influence its behavior in different environments and its potential applications in chemical and pharmaceutical research.

PropertyValue
Physical StateSolid (presumed)
Melting PointNot available
Boiling PointNot available
DensityNot available
LogP0.78690
PSA (Polar Surface Area)111.54000

The LogP value of 0.78690 suggests moderate lipophilicity, which may influence its membrane permeability and distribution in biological systems . The relatively high polar surface area (PSA) of 111.54000 indicates potential limitations in passive membrane diffusion but may contribute to specific binding interactions with target proteins .

Chemical Properties and Stability

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione possesses several reactive functional groups that define its chemical behavior:

  • The nitro group (-NO₂) at position 6 enhances the compound's reactivity and may serve as a site for further chemical modifications .

  • The fluorine substituent at position 7 contributes to the compound's stability and can influence its binding affinity to biological targets .

  • The dione functionality (two carbonyl groups) at positions 2 and 4 provides potential hydrogen-bonding sites .

The compound is relatively stable under normal conditions but may be sensitive to extreme conditions. It is recommended to store the compound at 2-8°C to maintain its stability . The compound is relatively stable to light and heat but decomposes under the action of high temperature, strong acids, or alkaline conditions .

The presence of both hydrogen-bond donors and acceptors in its structure suggests potential for π-π stacking interactions and hydrogen bonding, which could be relevant in drug design and development applications .

Synthesis and Preparation Methods

Several synthetic routes have been developed for preparing quinazolinedione derivatives, with some specifically adapted for the synthesis of fluorinated and nitrated variants such as 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.

General Synthetic Approaches

ParameterOptimized Value
SolventAcetonitrile (CH₃CN)
Temperature25°C
Reaction Time6 hours
BaseNaOH (4.0 equiv.)
Yield91%

Under these conditions, 7-fluoroquinazoline-2,4(1H,3H)-dione was obtained in excellent yield (91%) . This method potentially provides a starting point for the synthesis of more complex derivatives, including 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, through subsequent nitration reactions.

Biological Activities

While specific biological activity data for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione itself is limited in the available literature, related quinazolinedione derivatives have demonstrated various biological effects that suggest potential directions for further investigation.

Enzyme Inhibition

Studies on structurally related quinazoline-2,4(1H,3H)-diones have shown potential enzyme inhibitory activities. Some derivatives display inhibitory effects against:

  • α-Glucosidase: An enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs

  • α-Amylase: Another carbohydrate-metabolizing enzyme important in digestion

These findings suggest that 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione might be investigated for similar enzymatic inhibition properties, potentially leading to applications in metabolic disease treatment .

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